N-Benzoylmeroquinene tert-Butyl Ester
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Overview
Description
N-Benzoylmeroquinene tert-Butyl Ester is a useful research compound. Its molecular formula is C20H27NO3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Amino Acids : A solid supported glycineimine t-butyl ester was used in the synthesis of α-amino acids. This process involved phase-transfer catalytic alkylation, followed by acidic hydrolysis and benzoylation, resulting in N-benzoyl-α-amino acid tert-butyl esters (Park et al., 2005).
Oxidation of Hindered Alkenes : A study reported the palladium-catalyzed oxidation of hindered alkenes to form linear allylic esters. This method used tert-butyl benzoyl peroxide as an oxidant and was suitable for the synthesis and derivatization of complex molecules (Litman, Sharma, & Hartwig, 2017).
Esterification of N-Protected Amino Acids : A facile synthesis method was developed for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives. This method, which used tert-butyl bromide, was advantageous for synthesizing various amino Z-acid-Tert-butyl esters (Chevallet, Garrouste, Malawska, & Martínez, 1993).
Antifolate Synthesis : The synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid was achieved using tert-butyl as the carboxyl protecting group. This method was crucial for developing antifolates as their trifluoroacetate salts (Pawełczak et al., 1989).
Conversion to Acid Chlorides : Tert-butyl esters were successfully converted to acid chlorides using SOCl2. This reaction provided a selective conversion method in the presence of other esters (Greenberg & Sammakia, 2017).
Flow Microreactor Synthesis : A direct and sustainable synthesis method for tertiary butyl esters was developed using flow microreactor systems. This approach was more efficient and sustainable compared to batch methods (Degennaro et al., 2016).
Alkoxycarbonylation of Alkenes : A novel palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene was designed for alkoxycarbonylation of alkenes. This catalyst system was highly effective and versatile for producing esters from a wide range of alkenes, including natural products and pharmaceuticals (Dong et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-[(3R,4S)-1-benzoyl-3-ethenylpiperidin-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-15-14-21(19(23)16-9-7-6-8-10-16)12-11-17(15)13-18(22)24-20(2,3)4/h5-10,15,17H,1,11-14H2,2-4H3/t15-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYOJAKMXFONP-RDJZCZTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCN(CC1C=C)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCN(C[C@@H]1C=C)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473291 |
Source
|
Record name | N-Benzoylmeroquinene tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52346-13-1 |
Source
|
Record name | 1,1-Dimethylethyl (3R,4S)-1-benzoyl-3-ethenyl-4-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52346-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylmeroquinene tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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